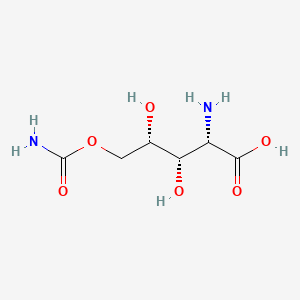
5-O-Carbamoyl-2-amino-2-deoxy-L-xylonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-O-Carbamoyl-2-amino-2-deoxy-L-xylonic acid is a significant component of polyoxin, a peptidyl nucleoside antibiotic. Polyoxin is known for its potent bioactivity against phytopathogenic fungi. The structure of polyoxin includes three building blocks: a nucleoside skeleton, polyoximic acid, and carbamoylpolyoxamic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-O-Carbamoyl-2-amino-2-deoxy-L-xylonic acid is synthesized through a complex biosynthetic pathway involving multiple enzymes. The pathway includes an unusual acetylation cycle associated with tandem reduction and sequential hydroxylation steps . The initial steps involve the conversion of L-glutamate to N-acetyl glutamate, followed by a series of reductions and hydroxylations to form carbamoylpolyoxamic acid .
Industrial Production Methods
The industrial production of carbamoylpolyoxamic acid is typically achieved through fermentation processes using Streptomyces species, such as Streptomyces cacaoi var. asoensis and Streptomyces aureochromogenes . These microorganisms are genetically engineered to enhance the production of polyoxin, which includes carbamoylpolyoxamic acid as one of its key components .
Chemical Reactions Analysis
Types of Reactions
5-O-Carbamoyl-2-amino-2-deoxy-L-xylonic acid undergoes several types of chemical reactions, including:
Oxidation: Involves the conversion of specific functional groups within the molecule.
Reduction: The tandem reduction of acyl-phosphate to alcohol is a notable reaction in its biosynthesis.
Substitution: Various substitution reactions can occur, particularly involving the nucleoside skeleton.
Common Reagents and Conditions
Common reagents used in the reactions involving carbamoylpolyoxamic acid include acetyl-CoA for acetylation, and specific enzymes such as N-acetyltransferase and dioxygenase . The conditions for these reactions often require specific pH levels and temperatures to ensure optimal enzyme activity.
Major Products
The major products formed from the reactions involving carbamoylpolyoxamic acid include intermediates such as N-acetyl glutamate and a-amino-d-hydroxyvaleric acid, which are further processed to form the final compound .
Scientific Research Applications
5-O-Carbamoyl-2-amino-2-deoxy-L-xylonic acid has several scientific research applications:
Mechanism of Action
5-O-Carbamoyl-2-amino-2-deoxy-L-xylonic acid exerts its effects by being part of polyoxin, which acts as a competitive inhibitor of chitin synthetase. This enzyme is crucial for fungal cell wall biosynthesis. By inhibiting chitin synthetase, polyoxin disrupts the formation of the fungal cell wall, leading to the death of the fungal cells .
Comparison with Similar Compounds
Similar Compounds
Polyoximic acid: Another component of polyoxin with similar biosynthetic origins.
Nucleoside antibiotics: A broader category of antibiotics that includes polyoxin and shares structural similarities.
Uniqueness
5-O-Carbamoyl-2-amino-2-deoxy-L-xylonic acid is unique due to its highly unusual biosynthetic pathway, which involves a distinctive acetylation cycle and tandem reduction steps . This sets it apart from other similar compounds and highlights its importance in the study of novel enzymatic reactions and metabolic pathways.
Properties
CAS No. |
19396-05-5 |
|---|---|
Molecular Formula |
C6H12N2O6 |
Molecular Weight |
208.17 g/mol |
IUPAC Name |
(2S,3S,4S)-2-amino-5-carbamoyloxy-3,4-dihydroxypentanoic acid |
InChI |
InChI=1S/C6H12N2O6/c7-3(5(11)12)4(10)2(9)1-14-6(8)13/h2-4,9-10H,1,7H2,(H2,8,13)(H,11,12)/t2-,3-,4+/m0/s1 |
InChI Key |
UXUOQLQNHQVUSQ-YVZJFKFKSA-N |
SMILES |
C(C(C(C(C(=O)O)N)O)O)OC(=O)N |
Isomeric SMILES |
C([C@@H]([C@H]([C@@H](C(=O)O)N)O)O)OC(=O)N |
Canonical SMILES |
C(C(C(C(C(=O)O)N)O)O)OC(=O)N |
Key on ui other cas no. |
19396-05-5 |
Synonyms |
5-O-carbamoyl-2-amino-2-deoxy-L-xylonic acid carbamoylpolyoxamic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















